5-Bromocytidine
Overview
Description
5-Bromocytidine is a brominated nucleoside analog of cytidine, where a bromine atom is substituted at the fifth position of the cytosine ring
Mechanism of Action
Target of Action
5-Bromocytidine is a pyrimidine nucleoside . It primarily targets viral RNA-dependent RNA polymerases . These enzymes are critical for the replication of RNA viruses, making them a key target for antiviral drugs.
Mode of Action
This compound interacts with its targets by inhibiting the replication of influenza virus in cell culture . It does this by acting as a potent inhibitor of viral RNA-dependent RNA polymerases .
Biochemical Pathways
This compound affects the biochemical pathways involved in viral replication. By inhibiting RNA-dependent RNA polymerases, it disrupts the synthesis of viral RNA, thereby preventing the replication of the virus .
Result of Action
The primary result of this compound’s action is the inhibition of viral replication. This is achieved by its interaction with RNA-dependent RNA polymerases, leading to the disruption of viral RNA synthesis . This can lead to a decrease in viral load and potentially help in the treatment of viral infections.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it has been shown to be a radiosensitizer, meaning it can enhance the effects of radiation therapy . This suggests that its efficacy could be influenced by the presence of radiation. Additionally, factors such as pH, temperature, and the presence of other substances could potentially affect its stability and action.
Biochemical Analysis
Biochemical Properties
5-Bromocytidine interacts with various biomolecules in the cell. It is incorporated into RNA and can be detected immunocytochemically and analyzed by cytometry . This incorporation causes DNA damage through base substitution and increases the number of mutations .
Cellular Effects
This compound has been shown to inhibit the replication of influenza virus in cell culture . This suggests that it can influence cell function by interfering with viral replication processes. Its impact on cell signaling pathways, gene expression, and cellular metabolism is likely related to its ability to be incorporated into RNA and cause mutations .
Molecular Mechanism
The molecular mechanism of this compound involves its incorporation into RNA, where it causes DNA damage through base substitution This can lead to changes in gene expression and potentially affect enzyme activation or inhibition
Temporal Effects in Laboratory Settings
It is known that it can be incorporated into RNA and cause mutations . This suggests that its effects could potentially be long-lasting, affecting cellular function even after the initial exposure. Information on the product’s stability and degradation is currently lacking.
Metabolic Pathways
It is known to be incorporated into RNA, suggesting that it may interact with enzymes involved in RNA synthesis
Transport and Distribution
It is likely that it can be transported into cells where it can be incorporated into RNA
Subcellular Localization
Given that it is incorporated into RNA, it is likely that it is localized to the nucleus and possibly the cytoplasm, where RNA synthesis occurs
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromocytidine typically involves the bromination of cytidine. One common method is the use of sodium monobromoisocyanurate (SMBI) as a brominating agent. The reaction is carried out in an aqueous solution, where cytidine is treated with SMBI under controlled conditions to achieve selective bromination at the fifth position of the cytosine ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps such as crystallization and chromatography to isolate this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 5-Bromocytidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the fifth position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atom or other functional groups.
Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to form cytidine and bromide ions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and halides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or water.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used to facilitate hydrolysis.
Major Products Formed:
Substitution Reactions: Products include various substituted cytidine derivatives.
Oxidation and Reduction Reactions: Products depend on the specific reagents used and the reaction conditions.
Hydrolysis: The major products are cytidine and bromide ions.
Scientific Research Applications
5-Bromocytidine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other nucleoside analogs and as a reagent in various organic synthesis reactions.
Biology: this compound is incorporated into RNA and DNA, allowing researchers to study nucleic acid metabolism and function. It is also used in labeling experiments to track RNA synthesis and degradation.
Medicine: The compound has shown potential as an antiviral agent, particularly against RNA-dependent RNA polymerases.
Comparison with Similar Compounds
5-Bromouridine: Similar to 5-Bromocytidine, 5-Bromouridine is a brominated nucleoside analog of uridine.
5-Fluorocytidine: This compound is another nucleoside analog with a fluorine atom at the fifth position. It is used as an anticancer agent due to its ability to inhibit thymidylate synthase and disrupt DNA synthesis.
5-Iodocytidine: Similar to this compound, this compound has an iodine atom at the fifth position and is used in nucleic acid research and antiviral studies.
Uniqueness of this compound: this compound is unique due to its specific bromine substitution, which imparts distinct chemical and biological properties. Its ability to be incorporated into nucleic acids and cause base-pairing errors makes it a valuable tool in molecular biology and antiviral research. Additionally, its relatively simple synthesis and high reactivity make it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
4-amino-5-bromo-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3O5/c10-3-1-13(9(17)12-7(3)11)8-6(16)5(15)4(2-14)18-8/h1,4-6,8,14-16H,2H2,(H2,11,12,17)/t4-,5-,6-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDXGYQCVPZEJE-UAKXSSHOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40430887 | |
Record name | 5-bromocytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40430887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3066-86-2 | |
Record name | 5-Bromocytidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3066-86-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromocytidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003066862 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-bromocytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40430887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromocytidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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